molecular formula C43H76N6O7S2 B13439016 2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen

2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen

Katalognummer: B13439016
Molekulargewicht: 853.2 g/mol
InChI-Schlüssel: LDTAEQHITJRHAU-DZCXQCEKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of cyclen, a macrocyclic ligand, and is characterized by the presence of four methyl groups and three tert-butyl ester groups. Its structure allows it to form stable complexes with metal ions, making it valuable in coordination chemistry and related applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen typically involves multiple steps, starting from the cyclen precursorOne common method involves the use of tert-butyl acetate and methyl iodide as reagents, under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and high yields .

Analyse Chemischer Reaktionen

Types of Reactions

2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen exerts its effects is primarily through its ability to form stable complexes with metal ions. The compound’s macrocyclic structure allows it to encapsulate metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly valuable in catalysis and coordination chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form highly stable metal complexes sets it apart from other similar compounds, making it particularly valuable in applications requiring high stability and specificity .

Eigenschaften

Molekularformel

C43H76N6O7S2

Molekulargewicht

853.2 g/mol

IUPAC-Name

tert-butyl (2S)-2-[(2S,5S,8S,11S)-2,5,8,11-tetramethyl-7,10-bis[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]-4-[(2S)-1-oxo-1-[2-(pyridin-2-yldisulfanyl)ethylamino]propan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate

InChI

InChI=1S/C43H76N6O7S2/c1-28-25-47(33(6)38(51)54-41(9,10)11)30(3)27-49(35(8)40(53)56-43(15,16)17)31(4)26-48(34(7)39(52)55-42(12,13)14)29(2)24-46(28)32(5)37(50)45-22-23-57-58-36-20-18-19-21-44-36/h18-21,28-35H,22-27H2,1-17H3,(H,45,50)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI-Schlüssel

LDTAEQHITJRHAU-DZCXQCEKSA-N

Isomerische SMILES

C[C@H]1CN([C@H](CN([C@H](CN([C@H](CN1[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)NCCSSC2=CC=CC=N2

Kanonische SMILES

CC1CN(C(CN(C(CN(C(CN1C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)NCCSSC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.